

SM-164: A Comparative Analysis of its Cross-Reactivity with IAP Family Members

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Compound of Interest

Compound Name: SM-164 Hydrochloride

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the SMAC mimetic SM-164's binding affinity and inhibitory activity across different Inhibitor of Apoptosis (IAP) family members. The information is supported by experimental data to aid in the evaluation of this potent anticancer agent.

SM-164 is a bivalent, cell-permeable, non-peptide small molecule that mimics the endogenous pro-apoptotic protein SMAC/Diablo.[1][2] It is designed to antagonize IAP proteins, thereby promoting apoptosis in cancer cells.[1][3] Its mechanism of action involves concurrently targeting cellular IAP-1 (cIAP-1) and cIAP-2 for degradation and efficiently antagonizing the X-linked inhibitor of apoptosis protein (XIAP).[4] This dual action removes the brakes on apoptosis, leading to programmed cell death, particularly through a TNF α -dependent pathway.

Comparative Binding Affinity of SM-164

The cross-reactivity of SM-164 with key IAP family members has been quantified, demonstrating its high affinity for multiple targets. The inhibitory constant (K_i) values, which represent the concentration of SM-164 required to inhibit 50% of the target protein's activity, are summarized below. A lower K_i value indicates a higher binding affinity.

IAP Family Member	SM-164 Ki (nM)	Protein Domain
clAP-1	0.31	BIR2 and BIR3 domains
XIAP	0.56	BIR2 and BIR3 domains
clAP-2	1.1	BIR3 domain

Data compiled from multiple sources.

As the data indicates, SM-164 exhibits nanomolar binding affinity for clAP-1, XIAP, and clAP-2, highlighting its potent and broad activity against these key IAPs.

Experimental Protocols

The binding affinities of SM-164 to the IAP proteins were determined using a fluorescence polarization-based competitive binding assay.

Fluorescence Polarization-Based Binding Assay

This in vitro assay measures the binding of a small molecule (SM-164) to a target protein (IAP) by monitoring changes in the polarization of fluorescently labeled probes.

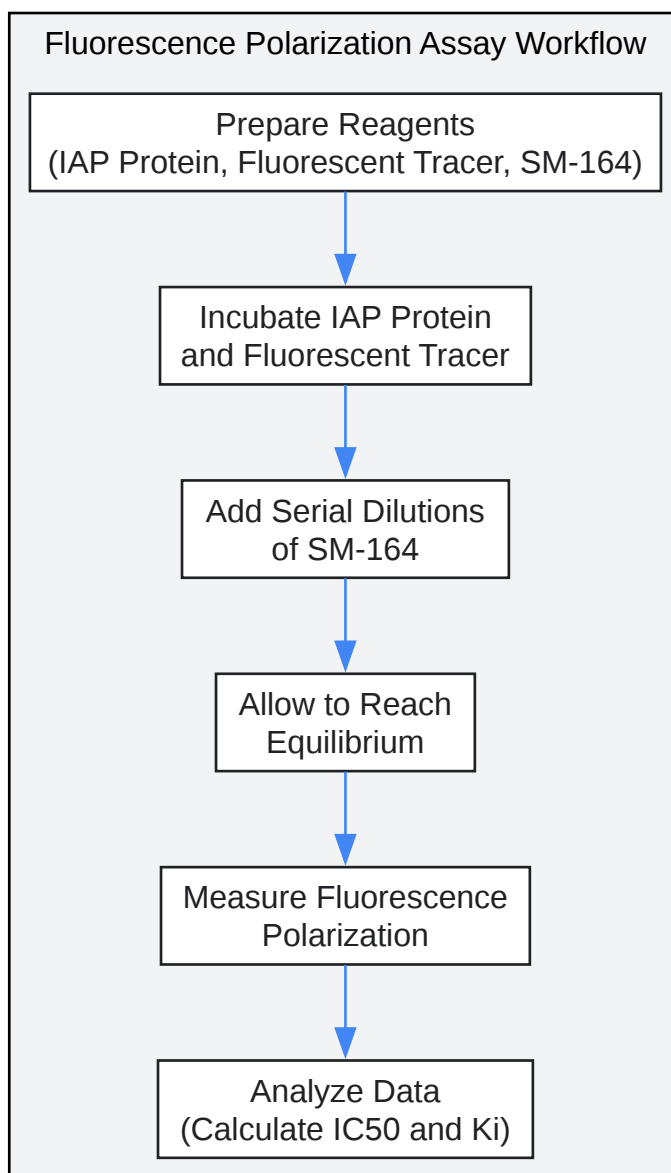
Principle: A small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to a larger protein (IAP), its tumbling slows, leading to an increase in fluorescence polarization. In a competitive binding experiment, a test compound (SM-164) competes with the fluorescent tracer for binding to the IAP protein. The ability of the test compound to displace the tracer results in a decrease in fluorescence polarization, which can be used to calculate the binding affinity (K_i) of the test compound.

Generalized Protocol:

- Reagents:
 - Recombinant IAP proteins (XIAP containing BIR2 and BIR3 domains, clAP-1 containing BIR2 and BIR3 domains, and clAP-2 containing the BIR3 domain).

- A fluorescently tagged tracer molecule that binds to the IAP proteins. For XIAP, a bivalent fluorescently tagged tracer, Smac-1F, was used.
- SM-164 at various concentrations.
- Assay buffer.
- Procedure:
 - A fixed concentration of the IAP protein and the fluorescent tracer are incubated together in the assay buffer.
 - Increasing concentrations of SM-164 are added to the mixture.
 - The reaction is allowed to reach equilibrium.
 - The fluorescence polarization is measured using a suitable plate reader.
- Data Analysis:
 - The decrease in fluorescence polarization is plotted against the concentration of SM-164.
 - The IC₅₀ value (the concentration of SM-164 that displaces 50% of the tracer) is determined from the resulting curve.
 - The K_i value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, which takes into account the concentration of the tracer and its affinity for the IAP protein.

Below is a graphical representation of the experimental workflow.



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Fluorescence Polarization Assay Workflow.

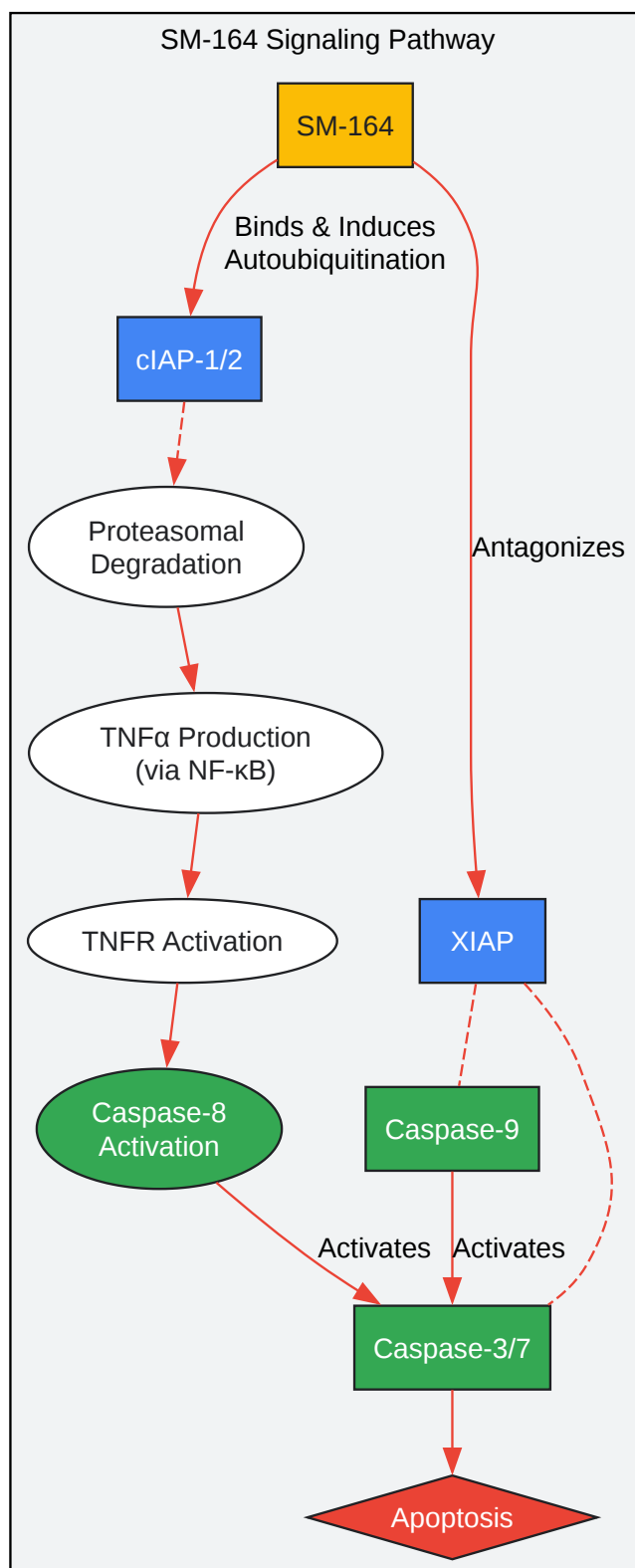
Signaling Pathway of SM-164 Action

SM-164 exerts its pro-apoptotic effects by targeting IAP proteins, which are key regulators of the caspase cascade. By inhibiting IAPs, SM-164 promotes the activation of caspases, the executioner enzymes of apoptosis.

The primary mechanism involves the induction of cIAP-1 and cIAP-2 autoubiquitination and subsequent proteasomal degradation. This leads to the stabilization of NIK (NF- κ B-inducing kinase) and activation of the non-canonical NF- κ B pathway, resulting in the production of TNF α . TNF α then acts in an autocrine or paracrine manner to activate its receptor (TNFR1), leading to the formation of Complex II and the activation of caspase-8.

Simultaneously, SM-164 directly antagonizes XIAP's inhibition of effector caspases, such as caspase-3 and caspase-7, and initiator caspase-9. This dual action of promoting caspase activation and removing their inhibition leads to efficient execution of apoptosis.

The following diagram illustrates the signaling pathway initiated by SM-164.



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